Tsuzuic acid

Description

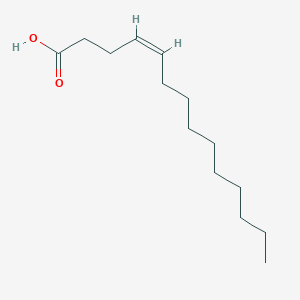

Structure

3D Structure

Properties

CAS No. |

7089-44-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(Z)-tetradec-4-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |

InChI Key |

CUVLOCDGQCUQSI-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCCC/C=C\CCC(=O)O |

Canonical SMILES |

CCCCCCCCCC=CCCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sources of Tsuzuic Acid

This compound is found within the seed oils of various plants, particularly within the Lauraceae family.

The genus Litsea is a significant botanical source of a wide array of fatty acids, including this compound. nih.gov

Research into the fatty acid composition of the oil extracted from the fruits of Litsea japonica (Japanese bay tree) has identified the presence of this compound. jst.go.jpresearchgate.net It is noted as a trace component alongside other fatty acids such as lauric acid, capric acid, myristic acid, and lindellic acid. jst.go.jpresearchgate.net

Table 1: Presence of this compound in Litsea Species

| Species | Part of Plant | Finding |

|---|---|---|

| Litsea japonica | Fruit/Seed Oil | Identified as a trace fatty acid component. jst.go.jpresearchgate.net |

| Litsea cubeba | Seed Oil | Identified as cis-4-tetradecenoic acid. jipb.net |

| Litsea salicifolia | Genus Data | Listed as a fatty acid found within the Litsea genus. sysrevpharm.org |

This compound is notably present in the seed oils of the Lindera genus, another member of the Lauraceae family. It was identified in the seed oil of Lindera obtusiloba (Japanese spicebush). dfo-mpo.gc.calipidbank.jp In fact, studies focusing on the fatty acid composition of Korean Lindera obtusiloba seed oil confirmed that the 4-alkene acids, including the C14 this compound, are of the cis-form. dfo-mpo.gc.ca It is also reported to be a component in the seed fat of Lindera umbellata, where it is found with its related compounds, linderic acid and obtusilic acid. dokumen.pub

Table 2: Identification of this compound in Lindera Species

| Species | Part of Plant | Finding |

|---|---|---|

| Lindera obtusiloba | Seed Oil | Identified as cis-4-tetradecenoic acid. dfo-mpo.gc.calipidbank.jpdokumen.pub |

| Lindera umbellata | Seed Fat | Identified as a component. dokumen.pub |

Occurrence in Litsea Species

Distribution in Animal-Derived Biological Samples

The distribution of this compound in animal-derived biological samples is not as clearly documented as its botanical origins. While a wide range of fatty acids are known to exist in animal tissues and fluids, specific identification of this compound (cis-4-tetradecenoic acid) is limited in available literature. nih.gov

Research has identified isomers of tetradecenoic acid in animal sources. For instance, myristoleic acid (cis-9-tetradecenoic acid) is found in most animal depot fats. gerli.com Another isomer, physeteric acid (cis-5-tetradecenoic acid), was discovered in the head oils of dolphins and whales. gerli.com Furthermore, derivatives of this isomer, such as cis-5-tetradecenoylcarnitine, have been detected in human blood and urine, with elevated levels associated with certain metabolic disorders. hmdb.ca However, direct confirmation of the natural occurrence of this compound itself in animal biological samples remains largely unsubstantiated in scientific findings.

Chemical Synthesis Methodologies and Strategies

Total Synthesis Approaches for Tsuzuic Acid

The total synthesis of (Z)-tetradec-4-enoic acid is not commonly detailed in individual publications, as its structure can be assembled using well-established, stereoselective methods applicable to a wide range of unsaturated fatty acids. The primary challenge in synthesizing this compound is the stereospecific formation of the cis (or Z) double bond at the C4 position. Several reliable strategies are employed for this purpose.

One of the most common approaches involves the partial reduction of an alkyne at the desired position. This method typically starts with the coupling of two smaller carbon fragments to form a 14-carbon chain containing a triple bond at the C4 position (tetradec-4-yne). The subsequent semi-reduction of this internal alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), stereoselectively yields the Z-alkene. researchgate.net Modified protocols, such as the Boland protocol which uses activated zinc, have also been developed to achieve high Z-selectivity and suppress the formation of the isomeric E-alkenes or over-reduction to the corresponding alkane. researchgate.net

Another powerful strategy for establishing the Z-double bond is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphorus ylide. For the synthesis of this compound, this could involve reacting decanal (B1670006) (a ten-carbon aldehyde) with the ylide derived from (4-carboxypropyl)triphenylphosphonium bromide. The geometry of the resulting alkene is highly dependent on the reaction conditions and the nature of the ylide. Salt-free ylides in aprotic solvents typically favor the formation of Z-alkenes. nih.gov

Finally, methods involving organometallic reagents provide another route. For instance, the hydroboration of a terminal alkyne with a dialkylborane, followed by reaction with an appropriate electrophile and subsequent protonolysis of the resulting vinyl borane, can produce Z-alkenes with high stereospecificity. acs.org These fundamental synthetic strategies offer versatile pathways to construct the specific carbon skeleton and stereochemistry of this compound.

Derivatization Strategies for Unsaturated Fatty Acids

Derivatization of unsaturated fatty acids is crucial for enhancing their properties for analysis or for converting them into other valuable chemical intermediates. These strategies often target either the carboxylic acid group or the carbon-carbon double bond.

Olefin metathesis is a transformative tool for modifying the carbon skeleton of unsaturated fatty acids like this compound. nih.gov

Ethenolysis involves the cross-metathesis of an alkene with ethylene (B1197577) to cleave the double bond. Applying ethenolysis to this compound (CH₃(CH₂)₈CH=CH(CH₂)₂COOH) would break the C4 double bond, yielding two shorter-chain molecules: 1-decene (B1663960) and but-3-enoic acid. While this reaction is valuable for producing terminal alkenes, it does not directly yield a diacid derivative from a single molecule of the fatty acid.

Cross-Metathesis , specifically self-metathesis , is a direct route to synthesizing dicarboxylic acids from monounsaturated fatty acids. In this reaction, two molecules of this compound react in the presence of a metathesis catalyst (typically based on ruthenium, like Grubbs' catalysts). The reaction produces two new molecules: a long-chain internal alkene and a long-chain α,ω-dicarboxylic acid. For this compound, this reaction would yield 9-octadecene (B1240498) and (4Z,10Z)-tetradec-4,10-dienedioic acid. Subsequent hydrogenation of the diacid product would yield the saturated tetradecanedioic acid. This process is highly efficient for converting renewable fatty acids into valuable monomers for polymer synthesis.

| Metathesis Reaction | Substrate | Key Reagent(s) | Primary Products |

| Ethenolysis | This compound | Ethylene, Ruthenium catalyst | 1-Decene, But-3-enoic acid |

| Self-Metathesis | This compound | Ruthenium catalyst | 9-Octadecene, (4Z,10Z)-Tetradec-4,10-dienedioic acid |

Metathesis reactions have broad applications in oleochemistry beyond the synthesis of diacids. Cross-metathesis of fatty acids or their esters with other functionalized alkenes can introduce new chemical functionalities. For example, reacting this compound with methyl acrylate (B77674) can shorten the chain and introduce a terminal ester group, creating valuable bifunctional molecules. These reactions allow for the precise tuning of chain length and functionality, transforming natural fats and oils into platform chemicals for detergents, lubricants, and specialty polymers.

Analog Synthesis and Structural Modifications for Research Applications

The synthesis of analogs and structurally modified versions of fatty acids like this compound is essential for biological and chemical research. These analogs serve as probes to study metabolic pathways, as internal standards for mass spectrometry, or as molecules with modified physical or biological properties.

A primary area of analog synthesis is isotopic labeling, particularly with deuterium (B1214612) (²H). Deuterated fatty acids are critical tools for metabolic tracer studies. researchgate.net The synthesis of deuterated this compound can be achieved by first preparing deuterated saturated precursors. For example, saturated fatty acids can be perdeuterated (all hydrogens replaced by deuterium) using hydrothermal methods with heavy water (D₂O) and a platinum catalyst. fz-juelich.deeuropa.eu These deuterated saturated chains can then be used as building blocks in a stereoselective synthesis, such as a Wittig reaction or alkyne reduction, to introduce the Z-double bond at the correct position, yielding the final deuterated unsaturated fatty acid. researchgate.netnih.gov These "reinforced lipids" are also of interest in studying the mechanisms of lipid peroxidation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing down oxidation processes. wikipedia.org

Other structural modifications for research applications can include:

Positional and Geometric Isomers: Synthesis of the E-isomer (trans-4-tetradecenoic acid) or isomers with the double bond at different positions along the 14-carbon chain to study structure-activity relationships in biological systems.

Branched-Chain Analogs: Introducing methyl or other alkyl groups along the fatty acid backbone, which can be achieved by using branched starting materials in a total synthesis approach. nih.gov

Functionalized Analogs: Introducing other functional groups such as hydroxyl groups, epoxides, or cyclopropane (B1198618) rings into the alkyl chain to create novel bioactive molecules or polymer precursors. nih.gov

These synthetic modifications allow researchers to create a diverse library of fatty acid analogs to probe and manipulate biological systems with high precision.

Biological Roles and Functional Significance

Ecological Functions of Tsuzuic Acid and Related Unsaturated Fatty Acids

As components of primary producers, these fatty acids are fundamental to the structure and function of ecosystems.

This compound and other C14:1 fatty acids are known constituents of various microalgae, including diatoms. frontiersin.orgmdpi.com Fatty acid profiles of diatoms frequently show the presence of myristic acid (C14:0) and monounsaturated C14:1 fatty acids, alongside more dominant fatty acids like palmitic acid (C16:0) and eicosapentaenoic acid (EPA). frontiersin.orgresearchgate.net In some diatom species, such as Minutocellus sp., C14:1 has been detected as a notable monounsaturated fatty acid. mdpi.com

The specific fatty acid composition of algae is crucial for their physiological health, primarily contributing to the fluidity and function of cell membranes and serving as a form of energy storage in lipids, mainly as triacylglycerols (TAGs). ontosight.aimdpi.com Environmental conditions and genetic factors can influence the fatty acid profile; for instance, water stress has been shown to alter the proportions of C14:0 and C16:1 in the diatom Phaeodactylum tricornutum. nih.gov

Intertidal biofilms, which are complex communities of microorganisms embedded in an extracellular polymeric substance (EPS) matrix, are often dominated by diatoms. frontiersin.orgmnhn.fr The fatty acid content of these biofilms is a critical factor determining their nutritional quality for consumers, such as migrating shorebirds. frontiersin.org

Unsaturated fatty acids, as a class, play extensive roles in ecology beyond basic nutrition. They are fundamental building blocks for energy transfer through aquatic food webs. mdpi.com Originating in primary producers like algae, these fatty acids are passed on to primary consumers and subsequently to higher trophic levels. frontiersin.org

Furthermore, fatty acids can act as signaling molecules. In the marine environment, specific fatty acids released by diatoms can have inhibitory effects on bacterial growth, influencing the microbial community structure. nih.gov While research has often focused on polyunsaturated fatty acids in this signaling context, the entire profile of released lipids contributes to these complex chemical interactions. Some unsaturated fatty acids and their derivatives have been identified as having antimicrobial properties, suggesting a role in defense mechanisms. ontosight.ailookchem.com

Participation in Metabolic Networks

Within an organism, this compound is integrated into the central pathways of lipid metabolism, serving both as a structural component and as a potential precursor for other vital molecules.

This compound, as a C14:1 fatty acid, is metabolized through well-established lipid pathways. Its synthesis typically occurs via the desaturation of its saturated counterpart, myristic acid (tetradecanoic acid, C14:0). ontosight.aiwikipedia.org This conversion is catalyzed by a class of enzymes known as stearoyl-CoA desaturases (SCDs), which introduce a double bond into the fatty acid chain. wikipedia.orgatamanchemicals.com Myristic acid itself is found in a wide array of organisms and can be synthesized de novo. nih.govatamanchemicals.com

Once synthesized, (Z)-tetradec-4-enoic acid is activated to its acyl-CoA form, tetradecenoyl-CoA. In this state, it can be incorporated into complex lipids such as phospholipids, which are essential components of cell membranes, or triacylglycerols (triglycerides), which function as energy stores. ontosight.aiatamanchemicals.com

Alternatively, when energy is required, tetradecenoyl-CoA can enter the mitochondrial β-oxidation pathway. This catabolic process systematically shortens the fatty acid chain, producing acetyl-CoA molecules that can then enter the Krebs cycle for ATP generation. nih.gov The metabolism of C14:1 fatty acids has been observed in various cell types, where they are both degraded for energy and elongated to form other fatty acids. nih.gov

Fatty acids are not only end-products but also serve as precursors for a variety of other metabolites. ontosight.ai this compound can undergo further metabolic modification through elongation and desaturation reactions. The elongation of C14 fatty acids to C16 fatty acids is a known metabolic step. imrpress.comnih.gov For example, studies in yeast have demonstrated that myristoleic acid (C14:1Δ9) is elongated by the enzyme Elo1p to produce C16:1Δ11, highlighting a direct precursor-product relationship. nih.gov This indicates that this compound could similarly be elongated to a C16:1 fatty acid, thereby contributing to the diversity of monounsaturated fatty acids within the cell.

Further desaturation could introduce additional double bonds, converting it into a polyunsaturated fatty acid, although this is less common for shorter-chain fatty acids. Additionally, certain tetradecenoic acid derivatives have been found incorporated into more complex bioactive molecules, such as the (E)-7-hydroxytetradec-4-enoic acid found in a malyngamide from a marine cyanobacterium, and (E,E)-10,12-tetradecadienoic acid, which is a pheromone component in some insects produced from a tetradecenoic acid precursor. nih.govmdpi.com This suggests that this compound could potentially serve as a foundational block for the synthesis of other specialized metabolites.

Interplay with Biological Systems and Processes

This compound, a monounsaturated long-chain fatty acid, participates in various biological processes through its interactions with key enzyme systems. As a fatty acid, its role is intrinsically linked to lipid metabolism and the subsequent formation of signaling molecules. The following sections detail its engagement with specific enzymes, highlighting both direct interactions and broader considerations based on its structural class.

Enzyme-Substrate Interactions

While direct and extensive research detailing the specific modulatory effects of isolated this compound on lipase (B570770) activity is not widely available in current literature, its role can be inferred from the general principles of lipase-fatty acid interactions. Lipases are enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids, and their activity is inherently modulated by their substrates and products. patsnap.com

Fatty acids, as the products of lipolysis, are known to be part of the complex regulation of lipase activity. nih.gov The rate of hydrolysis by lipases is dependent on the characteristics of the fatty acid, such as carbon chain length and degree of saturation. tandfonline.com Studies on pancreatic lipase have shown activity on esters containing C14 fatty acids, the same carbon length as this compound. nih.gov For instance, one study observed no significant difference in the hydrolysis rate of diol esters containing fatty acids from C14 to C20, suggesting that a 14-carbon chain is an effective substrate. nih.gov Furthermore, research on lipase specificity has demonstrated that certain lipases, such as those from Aspergillus niger and Rhizomucor miehei, preferentially release long-chain fatty acids, a category that includes C14 acids like this compound. tennessee.edu

Therefore, as a C14 unsaturated fatty acid, this compound is a potential substrate for various lipases. Its presence as a component of triglycerides would influence the rate and specificity of lipase-mediated digestion and lipid mobilization.

The cytochrome P450 (CYP450) superfamily of enzymes plays a critical role in the metabolism of numerous endogenous and exogenous compounds, including natural fatty acids. thescipub.comacs.org These enzymes are pivotal in converting fatty acids into a variety of bioactive lipid metabolites, or oxylipins, which function as signaling molecules in many physiological processes. patsnap.comtennessee.edu The interaction between fatty acids and CYP450 enzymes is a key consideration in understanding their biological significance.

Natural fatty acids are well-established substrates for CYP450 monooxygenases. scbt.com The metabolism of polyunsaturated fatty acids by CYP enzymes can lead to the formation of products like epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating inflammation and vascular tone. nih.govcapes.gov.br The specific CYP isoforms involved, such as those in the CYP2C, CYP2J, and CYP4A families, exhibit varying levels of activity and regioselectivity toward different fatty acid substrates. patsnap.com

Direct studies on the metabolism of this compound by specific CYP450 isoforms are limited; however, evidence from structurally related fatty acids provides significant insight. The saturated C14 analogue of this compound, tetradecanoic acid (myristic acid), is a known substrate for human CYP4A11. This enzyme primarily catalyzes the omega-oxidation of fatty acids, a crucial step in their degradation pathway. Given that CYP450 enzymes metabolize fatty acids based on their chain length and structure, it is plausible that this compound, as an unsaturated C14 fatty acid, also interacts with and is modulated by the CYP450 system. The presence of the double bond in this compound may influence the specific metabolites formed compared to its saturated counterpart.

Analytical Chemistry and Characterization in Research Contexts

Methodologies for Isolation and Purification from Natural Sources

The initial step in studying tsuzuic acid from natural sources, such as the plant Lindera umbellata, involves its extraction and purification. nih.gov The choice of method depends on the source material and the desired purity of the final product.

Commonly employed techniques for the extraction of fatty acids and other phytochemicals include:

Solvent Extraction: This is a primary method where the natural source material is treated with various organic solvents. The selection of solvents is crucial and is based on the polarity of the target compound. For fatty acids like this compound, a series of solvents with increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol, are often used to sequentially extract different classes of compounds. ijpsonline.com

Chromatographic Techniques: Following initial extraction, chromatographic methods are indispensable for the isolation and purification of this compound from the crude extract. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsonline.comutas.edu.au

Column Chromatography (CC): This is a fundamental purification technique where the extract is passed through a column packed with an adsorbent like silica (B1680970) gel. ijpsonline.com A gradient elution with increasing solvent polarity allows for the separation of compounds with different affinities for the stationary phase. ijpsonline.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify fractions containing the compound of interest. ijpsonline.com

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a higher resolution separation. nih.gov

Modern and environmentally friendly extraction techniques are also gaining traction:

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technique due to the use of a non-toxic and easily removable solvent. chemmethod.com

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to enhance the extraction efficiency by disrupting cell walls, which can lead to higher yields in shorter times. frontiersin.org

Natural Deep Eutectic Solvents (NADES): These are solvents derived from natural compounds and are considered biodegradable and non-toxic alternatives to conventional organic solvents. chemmethod.comui.ac.id

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation (e.g., GC-MS for fatty acid analysis)

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of fatty acids. avantiresearch.com Due to their polarity and low volatility, fatty acids like this compound are typically derivatized before GC analysis. nih.gov A common derivatization method is the conversion to their more volatile fatty acid methyl esters (FAMEs). nih.gov The gas chromatograph separates the individual FAMEs, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, which aids in their identification and structural confirmation. avantiresearch.com The use of selective ion monitoring (SIM) in GC-MS can enhance the sensitivity and selectivity of the analysis. avantiresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. ijpsonline.com

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. fiveable.me For this compound, the characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching) would be prominent.

The combination of these techniques provides a comprehensive and unambiguous structural elucidation of this compound. utas.edu.au

Quantitative Analysis Methods in Biological and Environmental Samples

Accurate quantification of this compound in various biological and environmental samples is essential for understanding its distribution, metabolism, and potential roles.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the quantitative analysis of fatty acids in complex biological matrices. nih.gov For accurate quantification, a stable isotope dilution method is often employed. This involves adding a known amount of an isotope-labeled internal standard (e.g., deuterated fatty acid) to the sample before extraction and analysis. nih.gov The ratio of the analyte to the internal standard is then used to calculate the concentration of the native analyte, which corrects for any losses during sample preparation. nih.gov Derivatization with reagents like pentafluorobenzyl (PFB) bromide can enhance sensitivity, especially when using negative chemical ionization (NCI) mass spectrometry. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for the quantitative analysis of fatty acids. nih.gov It offers high sensitivity and specificity and can often analyze compounds without the need for derivatization, which simplifies sample preparation. nih.gov This method is particularly useful for analyzing a wide range of lipids in biological fluids. nih.gov

Sample Preparation: Proper sample preparation is critical for accurate quantitative analysis and to minimize interference from the sample matrix. nih.gov This typically involves lipid extraction from the biological or environmental sample, often using a variation of the Folch or Bligh-Dyer methods, followed by purification steps to isolate the fatty acid fraction.

The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific research question being addressed. fiveable.me

| Analytical Technique | Application in this compound Analysis | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural elucidation and quantitative analysis of fatty acids. avantiresearch.comnih.gov | Requires derivatization for fatty acids; provides detailed structural information and high sensitivity for quantification. avantiresearch.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation. ijpsonline.com | Provides detailed information on the carbon-hydrogen framework of the molecule. ijpsonline.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis in biological fluids. nih.gov | High sensitivity and specificity; may not require derivatization. nih.gov |

| Column Chromatography | Isolation and purification from natural source extracts. ijpsonline.com | A fundamental technique for separating compounds based on polarity. ijpsonline.com |

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound's Structure-Activity Relationship

Despite a thorough search of available scientific literature and databases, detailed information regarding the structure-activity relationship (SAR) studies of this compound and its derivatives is not publicly available. As a result, a comprehensive article focusing on the systematic modification, biological pathway correlations, and computational modeling of this specific compound cannot be generated at this time.

This compound, chemically known as (Z)-tetradec-4-enoic acid, is classified as a long-chain fatty acid. foodb.cauni.luebi.ac.uk Its basic chemical properties and structure have been identified. foodb.cauni.luebi.ac.ukchemspider.com However, specific research into how modifications of its chemical structure influence its biological activity appears to be limited or not published in accessible domains.

SAR studies are crucial in medicinal chemistry and drug discovery for optimizing the pharmacological or biological activity of a compound by modifying its chemical structure. This process typically involves the synthesis of various derivatives and analogues and subsequent testing to determine how these changes affect their interaction with biological targets.

The requested article outline included sections on:

Structure Activity Relationship Sar Studies of Tsuzuic Acid Derivatives and Analogues

Computational Modeling and In Silico Approaches for SAR Prediction:This would necessitate computational chemistry studies on tsuzuic acid.

It is possible that research on this compound's SAR exists in proprietary databases or internal research of pharmaceutical or biotechnology companies that is not publicly disclosed. However, based on publicly accessible information, a detailed scientific article on the structure-activity relationship of this compound cannot be constructed.

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Biosynthetic Pathways Specific to Tsuzuic Acid

While the industrial production of this compound from castor oil is well-established, the complete elucidation of its de novo biosynthetic pathways in various organisms presents a significant research frontier. wikipedia.orgsulzer.com In nature, this compound is known to be an end product of the ω-oxidation of decanoic acid. chemicalbook.com This process involves enzymes like cytochrome P450s (CYPs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs) that sequentially oxidize the terminal methyl group of a fatty acid. chemicalbook.com

Future research will likely focus on:

Identifying and Characterizing Novel Enzymes: While general enzyme classes are known, the specific enzymes responsible for this compound synthesis in different organisms are not fully characterized. For instance, a study on aged mice noted that increased levels of this compound in the liver might be due to the upregulation of specific ω-oxidation enzymes like Cyp4a14, Adh7, and Aldh3a2. chemicalbook.com Further investigation into these and other uncharacterized enzymes could reveal novel biocatalysts with high efficiency and specificity.

De Novo Designed Pathways: Researchers are now moving beyond natural enzymes to design and engineer novel biocatalysts. A recent study demonstrated the synthesis of this compound from ricinoleic acid using a de novo designed retro-aldolase, highlighting the potential of computational enzyme design to create new biosynthetic routes. researchgate.net

Multi-Enzyme Cascade Systems: Developing one-pot, multi-enzyme cascade reactions is a key goal for efficient biosynthesis. mdpi.com One such proposed cascade converts oleic acid to this compound using a sequence of a hydratase, an alcohol dehydrogenase, and a Baeyer-Villiger monooxygenase (BVMO). mdpi.com A major challenge in these systems is the regeneration of expensive cofactors like NAD⁺/NADP⁺, which is an active area of research. mdpi.com

Exploration of Novel Biological Functions and Mechanisms of Action

This compound is not merely an industrial chemical; it is also a naturally occurring fatty acid found in royal jelly and human sebum, suggesting important biological roles. wikipedia.orgnih.gov While some functions are known, many of its mechanisms of action remain to be fully explored.

Emerging research is focused on:

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties. rsc.org One study showed that it selectively decreases the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA in macrophage-like cells. nih.gov The proposed mechanism involves the inhibition of the IRF3/IFN-β/STAT signaling axis. nih.gov Further research is needed to understand its full potential in modulating inflammatory responses and its relevance to various inflammatory conditions.

Metabolic Regulation: As a medium-chain dicarboxylic acid, this compound can be converted into acetyl-CoA via β-oxidation, directly entering cellular energy metabolism. chemicalbook.com Studies have also noted an association between plasma levels of this compound and cognitive decline, suggesting a role in neurological health, although the mechanisms are still under investigation. researchgate.net

Receptor-Mediated Signaling: Human neutrophils can convert this compound into its 5-oxo analog, which is a potent activator of pro-inflammatory cells via the OXER1 receptor. wikipedia.org This suggests that this compound may act as a precursor to signaling molecules involved in inflammatory skin conditions. wikipedia.org Identifying other potential receptors and signaling pathways activated by this compound or its metabolites is a key area for future research.

Development of Sustainable Production Technologies for Bio-based Materials

The demand for green chemicals is a major driver for innovation in this compound production. lucintel.com Traditionally, it is produced by the chemical cleavage of ricinoleic acid from castor oil at high temperatures. researchgate.net Modern approaches focus on creating more sustainable and efficient methods. lucintel.comglobalgrowthinsights.com

Key areas of development include:

Microbial Fermentation: Using genetically engineered microorganisms to produce this compound from renewable feedstocks is a promising sustainable alternative. lucintel.comeuropa.eu Research is focused on optimizing microbial strains (like E. coli, P. putida, and S. cerevisiae) and fermentation processes to increase yield and productivity from various carbon sources, including second-generation biomass like agricultural residues. lucintel.comeuropa.eunih.gov

Advanced Biorefining: Integrating this compound production into biorefinery concepts can improve sustainability. lucintel.com This includes using diverse and non-food feedstocks, such as corn stover and sugarcane bagasse, to minimize reliance on castor oil. lucintel.com Furthermore, innovative solutions like using ricinoleic acid as a solvent to recover phenol (B47542) from wastewater in the traditional process create a more circular and cost-effective system. sulzer.com

High-Performance Biopolymers: this compound is a critical monomer for producing bio-based polymers like nylon 610 and other polyamides. chemicalbook.comglobalgrowthinsights.com These materials are sought after in the automotive and aerospace industries for creating lightweight, durable, and sustainable components. globalgrowthinsights.compmarketresearch.com Research is also active in developing novel biodegradable polymers, such as poly(glycerol sebacate), for applications in tissue engineering, drug delivery, and wound healing. chemicalbook.com

| Production Method | Primary Feedstock | Key Advantages | Current Research Focus |

|---|---|---|---|

| Chemical Synthesis (Alkali Fusion) | Castor Oil (Ricinoleic Acid) | Established, high-volume process. sulzer.com | Improving efficiency, reducing waste (e.g., phenol recovery), lowering energy consumption. sulzer.comglobalgrowthinsights.com |

| Microbial Fermentation | Sugars, Alkanes, Fatty Acids, Lignocellulosic Biomass lucintel.comeuropa.eu | Uses renewable feedstocks, potential for lower environmental impact. lucintel.comsolubilityofthings.com | Strain engineering, optimizing fermentation conditions, increasing tolerance to inhibitors in hydrolysates. nih.govnih.gov |

| Enzymatic Biocatalysis | Oleic Acid, Ricinoleic Acid researchgate.netmdpi.com | High specificity, mild reaction conditions. mdpi.com | Designing novel enzymes, developing efficient cofactor regeneration systems, creating multi-enzyme cascades. researchgate.netmdpi.com |

Advanced Methodological Development for Comprehensive Lipidomics and Metabolomics Research

The study of this compound and other fatty acids within complex biological systems relies on the continuous advancement of analytical techniques in lipidomics and metabolomics. nih.gov These fields aim to comprehensively identify and quantify all lipids and metabolites in a sample. mdpi.com

Future developments in this area will likely involve:

High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) are central to modern lipidomics. acs.orgmasseycancercenter.org Continued improvements in instrumentation, such as with Q-Orbitrap mass spectrometers, allow for greater sensitivity, higher resolution, and more accurate identification of lipids, including dicarboxylic acids, in complex matrices like plasma and tissues. mdpi.comacs.org

Targeted vs. Untargeted Approaches: Lipidomics research employs both targeted and untargeted strategies. nih.govmdpi.com Targeted analysis quantifies a predefined set of molecules with high sensitivity, while untargeted analysis aims to capture a global snapshot of all detectable lipids to generate new hypotheses. nih.govmdpi.com The development of pseudotargeted methods that combine the advantages of both approaches is an active area of research. acs.org

Advanced Tandem MS and Derivatization: To resolve the structural ambiguity of lipids, advanced tandem MS techniques (like OzID and UVPD) and chemical derivatization methods are being developed. researchgate.net These tools help to precisely locate features like double bonds, which is crucial for distinguishing between different fatty acid isomers and understanding their distinct biological roles. researchgate.net

Integrative Omics Approaches in Fatty Acid Research

To gain a holistic understanding of the role of this compound and fatty acid metabolism, researchers are increasingly turning to integrative multi-omics approaches. frontiersin.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of biological systems. mdpi.comrsc.org

Future research directions include:

Linking Genotype to Phenotype: By combining genome-wide association studies (GWAS) with transcriptomics and metabolomics, researchers can identify genes and regulatory networks that control the levels of specific fatty acids. researchgate.net This approach can uncover the genetic basis for variations in this compound levels and their associated traits.

Systems Biology and Metabolic Modeling: Integrative approaches allow for the construction of detailed metabolic network models. e-enm.org These models can predict how genetic or environmental perturbations affect fatty acid metabolism and can be used to identify key control points in pathways, such as those involved in the integrated stress response in mitochondria. nih.gov

Host-Pathogen and Microbiome Interactions: Multi-omics is crucial for understanding the complex interplay between hosts and microbes. frontiersin.org Investigating how the gut microbiome influences fatty acid metabolism and how pathogens alter host lipid profiles can provide critical insights into diseases and lead to new therapeutic strategies. e-enm.org For example, an integrative analysis of transcriptomics, peptidomics, and fatty acid profiling revealed that obese subcutaneous adipose tissue has a distinct fatty acid signature compared to lean tissue, highlighting broad regulation at the genetic and protein levels. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tsuzuic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a literature review using databases like Web of Science (search syntax:

TI="this compound" OR "this compound synthesis") to identify peer-reviewed protocols . Reproduce existing methods, ensuring documentation aligns with standards for experimental reproducibility (e.g., detailed catalyst concentrations, temperature gradients, and purification steps) . For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, reaction time) and validate improvements via HPLC or NMR yield quantification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Combine multiple orthogonal methods:

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm backbone structure .

- HPLC-MS : Quantify purity and detect impurities ≥0.1% .

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Cross-validate results with reference standards and report detection limits to ensure reproducibility .

Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Replicate solubility tests under controlled conditions (e.g., temperature, agitation rate) using USP/Ph. Eur. guidelines . Compare results with literature data, and if contradictions persist, analyze potential causes (e.g., polymorphic forms, hydration states) via DSC or PXRD . Document all variables in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s mechanism of action in [biological/chemical context]?

- Methodological Answer :

- In silico modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target receptors .

- Kinetic studies : Employ stopped-flow spectroscopy to measure reaction rates under varying pH/temperature conditions .

- Isotopic labeling : Track metabolic pathways using ¹³C/²H-labeled this compound and analyze via LC-MS/MS .

Triangulate findings with knockdown/knockout models (e.g., CRISPR) to confirm mechanistic hypotheses .

Q. How should researchers resolve contradictory data on this compound’s stability under oxidative stress?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled oxidative agents (e.g., H₂O₂, UV light) . Use multivariate analysis to identify confounding factors (e.g., trace metal impurities, oxygen levels). Publish raw datasets and statistical code to facilitate meta-analyses . If discrepancies persist, propose a collaborative interlaboratory study to standardize protocols .

Q. What are the best practices for designing a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Library design : Use cheminformatics tools (RDKit, MOE) to generate derivatives with systematic substitutions (e.g., halogens, alkyl chains) .

- Data collection : Prioritize high-throughput screening for key properties (e.g., IC₅₀, logP) and validate hits via dose-response assays .

- Analysis : Apply QSAR models to correlate structural features with activity, ensuring transparency in descriptor selection and validation metrics (R², Q²) .

Include a Table comparing derivative efficacy:

| Derivative | Substituent | IC₅₀ (µM) | logP |

|---|---|---|---|

| TA-1 | -Cl | 0.45 | 2.1 |

| TA-2 | -OCH₃ | 1.20 | 1.8 |

| Table 1. Example SAR data for this compound derivatives. |

Methodological Considerations

- Literature Review : Use Boolean operators in Web of Science (

TS=(this compound AND "synthesis") NOT patent) to filter non-academic sources . - Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, chromatograms, and raw data in repositories like Zenodo .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.